molecular formula C25H21FN4O2 B2410316 1-(3-fluorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1795296-78-4

1-(3-fluorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B2410316
CAS RN: 1795296-78-4
M. Wt: 428.467
InChI Key: RSRVBWDCNSRHSK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings. It includes a fluorophenyl group, an imidazopyridine group, and a pyrrolidine carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the imidazopyridine and pyrrolidine rings would likely result in a molecule with multiple potential sites for hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase its lipophilicity, potentially influencing its solubility and stability .

Scientific Research Applications

Optimization of Benzimidazole Carboxamide PARP Inhibitors

In the development of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, compound A-966492 demonstrated significant potency against PARP-1 enzyme, showcasing its potential in cancer therapy through the inhibition of DNA repair mechanisms (Penning et al., 2010).

Discovery of Selective Met Kinase Inhibitors

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, with one compound showing complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration. This highlights the compound's therapeutic potential in targeting specific kinase pathways in cancer (Schroeder et al., 2009).

Fluorescent Properties of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridines and pyrimidines, investigated as biomarkers and photochemical sensors, show that the hydroxymethyl group can enhance fluorescence intensity. This suggests applications in biological imaging and fluorescent tagging (Velázquez-Olvera et al., 2012).

Antiprotozoal Activity of Quaternary 2-Phenylimidazo[1,2-a]pyridinum Salts

Quaternary 2-phenylimidazo[1,2-a]pyridinum salts were prepared and evaluated for antiparasitic activity, particularly against Trypanosoma rhodesiense. Some derivatives demonstrated significant activity, suggesting potential in developing new treatments for parasitic infections (Sundberg et al., 1990).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many imidazopyridines have applications in medicinal chemistry, so this compound could potentially interact with biological targets .

Future Directions

Future research on this compound could involve exploring its potential applications, particularly in medicinal chemistry given the presence of the imidazopyridine group . Further studies could also investigate its synthesis, properties, and safety.

properties

IUPAC Name

1-(3-fluorophenyl)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O2/c1-16-6-5-11-29-15-22(27-24(16)29)20-9-2-3-10-21(20)28-25(32)17-12-23(31)30(14-17)19-8-4-7-18(26)13-19/h2-11,13,15,17H,12,14H2,1H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRVBWDCNSRHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4CC(=O)N(C4)C5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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